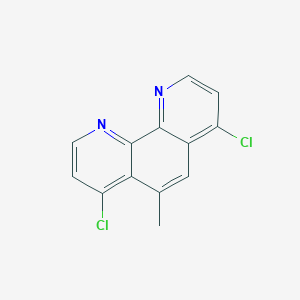

4,7-Dichloro-5-methyl-1,10-phenanthroline

Übersicht

Beschreibung

4,7-Dichloro-5-methyl-1,10-phenanthroline is an organic compound with the chemical formula C13H8Cl2N2. It is a derivative of 1,10-phenanthroline, a heterocyclic compound that is widely used in coordination chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-5-methyl-1,10-phenanthroline typically involves a multi-step process. One common method includes the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with orthoesters and ortho-phenylenediamines. This process involves a thermally induced decarboxylation and acetone elimination . The reaction conditions often require elevated temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dichloro-5-methyl-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coordination Reactions: It acts as a ligand, forming complexes with metal ions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Coordination Chemistry: Metal salts like copper(II) chloride or iron(III) chloride in aqueous or organic solvents.

Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, various substituted phenanthroline derivatives.

Metal Complexes: Coordination compounds with metals such as copper, iron, or ruthenium.

Oxidized or Reduced Forms: Products with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Ligand Properties

DCMP serves as a bidentate ligand, capable of forming stable complexes with transition metals. The presence of chlorine and methyl groups enhances its coordination capabilities, allowing for the formation of metal complexes that exhibit unique electronic and catalytic properties.

Table 1: Common Metal Complexes Formed with DCMP

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Copper(II) | [Cu(DCMP)₂] | Catalytic activity in organic reactions |

| Iron(III) | [Fe(DCMP)₃] | Enhanced stability and reactivity |

| Ruthenium(II) | [Ru(DCMP)₂Cl₂] | Photochemical applications |

Catalysis

Catalytic Applications

The metal complexes of DCMP are utilized as catalysts in various organic reactions, including C–C coupling reactions and oxidation processes. The ability of DCMP to stabilize metal ions enhances the efficiency and selectivity of these catalytic processes.

Case Study: Copper-Catalyzed N-Arylation

In a study examining the use of copper complexes with DCMP as ligands, it was found that these complexes significantly improved the yields of N-arylation reactions under mild conditions. The reaction conditions were optimized to achieve high selectivity for functionalized imidazoles, demonstrating the practical utility of DCMP in synthetic organic chemistry .

Material Science

Incorporation into Polymers

DCMP has been incorporated into polymer matrices to enhance their thermal stability and photoluminescent properties. This application is particularly relevant in developing advanced materials for electronic devices and sensors.

Table 2: Properties of DCMP-Modified Polymers

| Polymer Type | Modification Method | Enhanced Property |

|---|---|---|

| Polyvinyl Chloride | Blending with DCMP | Increased thermal stability |

| Polyethylene Glycol | Copolymerization with DCMP | Improved photoluminescence |

Biological Studies

Potential Biological Interactions

Research has indicated that DCMP exhibits potential interactions with biological molecules, making it a candidate for studies related to cellular processes and drug design. Its ability to intercalate DNA suggests possible applications in gene therapy or as an anticancer agent.

Case Study: DNA Intercalation

Studies have shown that DCMP can intercalate into DNA strands, which may lead to DNA cleavage under specific conditions. This property has been explored for developing new chemotherapeutic agents targeting cancer cells .

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-5-methyl-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can also participate in redox reactions, affecting the oxidation state of the metal and the overall reaction pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,7-Dichloro-1,10-phenanthroline: Lacks the methyl group, resulting in different reactivity and applications.

4,7-Dimethoxy-1,10-phenanthroline: Contains methoxy groups instead of chlorine, affecting its coordination chemistry and electronic properties.

Uniqueness

4,7-Dichloro-5-methyl-1,10-phenanthroline is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and versatility in forming metal complexes. This makes it particularly valuable in catalysis and material science applications .

Biologische Aktivität

Overview

4,7-Dichloro-5-methyl-1,10-phenanthroline (DCMP) is a heterocyclic compound belonging to the phenanthroline family. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of DCMP, focusing on its mechanisms of action, cytotoxic effects, and applications in cancer therapy.

Chemical Structure and Properties

DCMP is characterized by its unique structure, which includes two chlorine atoms and a methyl group attached to the phenanthroline core. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DCMP can be attributed to several mechanisms:

- Intercalation with DNA : DCMP has been shown to intercalate between base pairs in DNA, disrupting the normal function of nucleic acids and potentially leading to apoptosis in cancer cells .

- Metal Complexation : The ability of DCMP to form complexes with metal ions enhances its biological activity. For instance, oxovanadium(IV) complexes with phenanthroline derivatives exhibit significant cytotoxicity against various cancer cell lines .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DCMP may induce oxidative stress through the generation of ROS, contributing to its cytotoxic effects against tumor cells .

Cytotoxicity and Anticancer Activity

Research has demonstrated that DCMP exhibits potent anticancer properties across various cancer types:

- Cell Line Studies : In vitro studies have shown that DCMP effectively reduces cell viability in human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines range from low micromolar concentrations, indicating strong cytotoxicity .

- Mechanistic Insights : The cytotoxic effect is largely attributed to apoptosis induction via mitochondrial pathways. This involves the activation of caspases and the release of cytochrome c from mitochondria .

Case Studies

Several case studies provide insights into the effectiveness of DCMP in cancer therapy:

- Study on Metal Complexes : A study synthesized several oxovanadium(IV) complexes with DCMP as a ligand. These complexes demonstrated enhanced cytotoxic activity compared to their non-complexed counterparts, suggesting that metal coordination amplifies the anticancer effects .

- Comparative Analysis : In a comparative study involving various phenanthroline derivatives, DCMP was found to be one of the most effective compounds in inducing apoptosis in cancer cells, outperforming both unsubstituted phenanthroline and other substituted derivatives .

Data Table: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis via caspase activation |

| MCF-7 | 6.8 | DNA intercalation |

| A549 | 4.5 | ROS generation |

Eigenschaften

IUPAC Name |

4,7-dichloro-5-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c1-7-6-8-9(14)2-4-16-12(8)13-11(7)10(15)3-5-17-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAAEEUNKLEBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C3=NC=CC(=C13)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476788 | |

| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503864-02-6 | |

| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.